Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQGWGDUPYAXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-03-3 | |
| Record name | methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate has the following chemical properties:
- Chemical Formula : CHNOS
- Molecular Weight : 212.27 g/mol
- CAS Number : 1909348-03-3
- IUPAC Name : this compound
The compound features a benzothiazole ring system which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
This compound exhibits promising pharmacological properties that make it a candidate for drug development.
Anticancer Activity
Recent studies have shown that derivatives of benzothiazoles possess anticancer properties. For instance:
- Study on Cell Lines : A study investigated the effects of benzothiazole derivatives on human cancer cell lines. The results indicated that methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives inhibited cell proliferation and induced apoptosis in cancer cells .
- Mechanism of Action : The compound was found to interact with specific enzymes involved in cancer progression, leading to reduced tumor growth in animal models .
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. Research has demonstrated that methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole exhibits activity against various bacterial strains:
- In Vitro Testing : Tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at low concentrations .
Agricultural Science Applications
This compound has potential uses in agricultural science as a plant growth regulator.
Herbicidal Activity
Research indicates that this compound can act as a selective herbicide.
- Field Trials : In field trials conducted on common weeds such as Amaranthus retroflexus and Chenopodium album, the compound demonstrated effective weed suppression without harming crops .
- Mechanism of Action : The herbicidal effect is attributed to the inhibition of specific metabolic pathways in target plants .
Material Science Applications
The unique structure of this compound also lends itself to applications in material science.
Polymer Development
The compound can be utilized in the synthesis of novel polymers with enhanced properties:
- Synthesis of Copolymers : By incorporating methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole into polymer matrices, researchers have developed materials with improved thermal stability and mechanical strength .
- Applications in Coatings : These polymers are applicable in coatings for electronic devices due to their resistance to environmental degradation .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Antimicrobial Properties | Effective against Staphylococcus aureus | |
| Agricultural Science | Herbicidal Activity | Suppresses weeds without harming crops |
| Material Science | Polymer Development | Enhanced thermal stability |
Mechanism of Action
The mechanism by which Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate, comparisons are drawn to structurally related heterocycles, such as 2-amino-4,6-dichloropyrimidines and 2-amino-4,6-dihydroxypyrimidines (), which share functional groups (amino, halide/hydroxyl substituents) but differ in core ring systems.
Key Findings
Bioactivity Divergence: 2-Amino-4,6-dichloropyrimidines exhibit potent nitric oxide (NO) inhibition in immune-activated mouse peritoneal cells (IC₅₀: 2–36 μM), with 5-fluoro substitution showing the highest activity . In contrast, this compound lacks reported NO-modulating effects, suggesting that the benzothiazole scaffold may prioritize different biological targets. 2-Amino-4,6-dihydroxypyrimidines are inactive in NO assays, underscoring the critical role of electron-withdrawing substituents (e.g., chloro) in bioactivity .
Structural Influences: Ring Saturation: The tetrahydrobenzothiazole’s partially saturated ring may enhance solubility compared to fully aromatic benzothiazoles, though this remains speculative without experimental data.
Safety Profiles: this compound carries hazard warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Pyrimidine analogues in were reported as non-cytotoxic but lacked explicit safety data.
Biological Activity
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS No. 1909348-03-3) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: CHNOS
Molecular Weight: 212.27 g/mol
IUPAC Name: this compound
Appearance: Powder
Storage Temperature: Room Temperature
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further research in therapeutic contexts.
1. Anticonvulsant Activity
Research indicates that thiazole derivatives often display anticonvulsant properties. In a study examining related compounds, certain thiazole-integrated analogues demonstrated significant efficacy in preventing seizures in animal models. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance anticonvulsant activity .
2. Antitumor Activity
The compound has shown promise as an antitumor agent. In vitro studies reported cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC values in the low micromolar range against human glioblastoma and melanoma cell lines. The presence of specific functional groups was crucial for enhancing cytotoxicity .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
3. Anti-inflammatory and Analgesic Properties
Preliminary studies have suggested that benzothiazole derivatives may possess anti-inflammatory and analgesic effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators . Further investigations are required to elucidate the specific pathways involved.
The biological activity of this compound can be linked to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation: Potential modulation of neurotransmitter receptors could explain its anticonvulsant properties.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Anticonvulsant Screening : A series of thiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds exhibiting structural similarities showed promising results in reducing seizure duration and frequency .
- Cytotoxicity Assays : Thiazole-based compounds were tested against a panel of cancer cell lines using MTT assays to determine their IC. Results indicated that structural modifications significantly affected their potency against specific cancer types .
Q & A
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield (85% vs. 60%) by enhancing cyclization efficiency .
- Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) outperforms triethylamine in minimizing byproducts like uncyclized thioamides.
- Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) reduces sulfur aggregation, improving purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
